molecular formula C8H11BO3 B1303774 4-Methoxy-2-methylphenylboronic acid CAS No. 208399-66-0

4-Methoxy-2-methylphenylboronic acid

Cat. No. B1303774
M. Wt: 165.98 g/mol
InChI Key: AMSQNQJCBXQYEX-UHFFFAOYSA-N
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Description

4-Methoxy-2-methylphenylboronic acid is a boronic acid derivative that is of interest due to its potential applications in organic synthesis and medicinal chemistry. While the specific compound is not directly studied in the provided papers, related compounds with methoxy and phenylboronic acid groups have been investigated for various purposes, including catalysis, polymer synthesis, and the development of pharmaceutical intermediates.

Synthesis Analysis

The synthesis of compounds related to 4-methoxy-2-methylphenylboronic acid often involves catalytic processes or reactions that introduce the boronic acid moiety. For instance, 2,4-bis(trifluoromethyl)phenylboronic acid has been used as a catalyst for dehydrative amidation between carboxylic acids and amines, suggesting that boronic acids can play a crucial role in facilitating bond formation between different functional groups . Additionally, the synthesis of complex molecules like 4-(4-([11C]methoxyphenyl)-(5-fluoro-2-hydroxyphenyl)-methylene-aminobutyric acid involves multiple steps, including O-methylation and Schiff reactions, which could be relevant for the synthesis of 4-methoxy-2-methylphenylboronic acid derivatives .

Molecular Structure Analysis

The molecular structure of boronic acid derivatives is influenced by the presence of substituents on the phenyl ring. For example, the introduction of methoxyalkyl groups at the ortho position of phenylboronic acids has been shown to affect the molecular and crystal structures, with O–H⋯O hydrogen-bonded dimers being a primary supramolecular motif . This information could be extrapolated to understand the structural aspects of 4-methoxy-2-methylphenylboronic acid.

Chemical Reactions Analysis

Boronic acids are known to participate in various chemical reactions, including coupling reactions. The Suzuki coupling of 4-methoxyphenylboronic acid with 2-iodo-2-cyclohexen-1-one to produce 2-(4-methoxyphenyl)-2-cyclohexen-1-one demonstrates the utility of boronic acids in cross-coupling reactions, which could be applicable to 4-methoxy-2-methylphenylboronic acid as well . Moreover, the reactivity of boronic acids with sugars has been evaluated, indicating their potential in binding to biological molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acid derivatives are influenced by their molecular structure. For instance, the crystal packing and hydrogen bonding patterns can affect the compound's solubility and stability . The nonlinear optical properties of certain boronic acid derivatives, as reported in the study of 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid, suggest that electronic properties such as the energy gap between frontier molecular orbitals are important considerations . These properties are essential for understanding the behavior of 4-methoxy-2-methylphenylboronic acid in different environments and applications.

Scientific Research Applications

Supramolecular Assemblies

4-Methoxy-2-methylphenylboronic acid is utilized in the design and synthesis of supramolecular assemblies. A study by Pedireddi and Seethalekshmi (2004) highlights its use in forming assemblies with 4,4′-bipyridine and 1,2-bis(4-pyridyl)ethene, facilitated by the formation of O–H⋯N hydrogen bonds between hetero N-atoms and –B(OH)2 groups (Pedireddi & Seethalekshmi, 2004).

Enantioselective Recognition

The compound is integral in the enantioselective recognition of amines. Ghosn and Wolf (2011) demonstrated its role in synthesizing 1,8-Bis[5′(2′-hydroxy-4′-methylbiphenyl)]naphthalene, which serves as a circular dichroism sensor for detecting a range of chiral amines (Ghosn & Wolf, 2011).

Fluorescence Quenching Mechanism

In fluorescence studies, Geethanjali et al. (2015) explored the fluorescence quenching mechanisms of derivatives like 5-chloro-2-methoxyphenylboronic acid and 4-fluoro-2-methoxyphenyl boronic acid, revealing insights into static quenching mechanisms and reaction kinetics (Geethanjali, Nagaraja, & Melavanki, 2015).

Catalytic Activity in Organic Synthesis

The compound also finds application in organic synthesis. For instance, Yamamoto and Kirai (2008) utilized it in the synthesis of 4-arylcoumarins through a Cu-catalyzed hydroarylation process with arylboronic acids, highlighting its role in forming biologically active compounds (Yamamoto & Kirai, 2008).

Safety And Hazards

4-Methoxy-2-methylphenylboronic acid is classified as hazardous under the Hazardous Products Regulations. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

(4-methoxy-2-methylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BO3/c1-6-5-7(12-2)3-4-8(6)9(10)11/h3-5,10-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMSQNQJCBXQYEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)OC)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50378488
Record name 4-Methoxy-2-methylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-2-methylphenylboronic acid

CAS RN

208399-66-0
Record name 4-Methoxy-2-methylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-methoxy-2-methylphenyl)boronic acid
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Synthesis routes and methods I

Procedure details

A solution of 4-bromo-3-methylanisole (7, 92 g, 0.457 mol) in anhydrous THF (400 ml) was treated dropwise with a solution of n-butyl lithium (2.5 M solution in hexane, 201 mL, 0.503 mol, 1.1 equiv) in hexane at −60-−65° C. under N2. The resulting reaction mixture was stired at −60-−65° C. for an additional 30 min before being treated dropwise with B(OiPr)3 (94.56 g, 116 mL, 0.503 mol, 1.1 equiv) at −60-−65° C. The reaction mixture was stirred at −60-−65° C. for an additional 1 h. The reaction was then quenched with saturated NH4Cl aqueous solution (400 mL) at −60-−65° C., and the resulting mixture was gradually warmed to 0° C. for 1 h and subsequently to room temperature. The two layers were separated, and the aqueous layer was extracted with EtOAc/THF (1:1, 200 mL). The combined organic extracts were then washed with H2O (200 mL), and saturated NaCl aqueous solution (200 mL), dried over MgSO4, and concentrated in vacuo. The residual white solids were then suspended in heptane (400 mL), and the resulting suspension was stirred at room temperature for 30 min. The solids were collected by filtration and washed with heptane (2×100 mL), dried in vacuo at 40-45° C. for overnight. The crude product (8, 57.9 g, 75.86 g theoretical, 76.3%) was obtained as a white powder.
Quantity
92 g
Type
reactant
Reaction Step One
Quantity
201 mL
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
116 mL
Type
reactant
Reaction Step Two
Yield
76.3%

Synthesis routes and methods II

Procedure details

The title compound was prepared by reacting 4-bromo-3-methylanisole (10 g, 0.050 mol) with n-butyl lithium (24 mL of 2.5 M solution in hexane, 0.055 mol) followed by triisopropyl borate (57.7 mL, 47.02 g, 0.25 mol) according to method F to yield 5.7 g (69%) of a white solid: MS (ESI) m/z 313 (2M−H2O—H)−.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
24 mL
Type
reactant
Reaction Step Two
Quantity
57.7 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
38
Citations
MW Ghosn, C Wolf - Tetrahedron, 2011 - Elsevier
… 1,8-Bis[5′(2′-hydroxy-4′-methylbiphenyl)]naphthalene, 2, was prepared from 1,8-dibromonaphthalene and 4-methoxy-2-methylphenylboronic acid in four steps with 51% overall …
Number of citations: 21 www.sciencedirect.com
MW Ghosn, C Wolf - The Journal of organic chemistry, 2011 - ACS Publications
… 1,8-bisphenolnaphthalenes have been synthesized in 75% overall yield by palladium-catalyzed Suzuki coupling of 1,8-diiodonaphthalene and 4-methoxy-2-methylphenylboronic acid …
Number of citations: 37 pubs.acs.org
T Harimoto, T Suzuki, Y Ishigaki - Chemistry–A European …, 2023 - Wiley Online Library
… (780 mg, 1.50 mmol), 4-methoxy-2methylphenylboronic acid (1.49 g, 9.00 mmol), K2CO3 (1.66 g, 12.0 mmol) and Pd(PPh3)4 (86.7 mg, 75.0 µmol) in toluene (15 mL), EtOH (1.5 mL), …
Y Shi, D Frattarelli, N Watanabe… - Journal of the …, 2015 - ACS Publications
… N-oxide (1) with 4-methoxy-2-methylphenylboronic acid to produce intermediate 12 in 79.7% … The 2% yield was increased to 64% using 4-methoxy-2-methylphenylboronic acid instead …
Number of citations: 59 pubs.acs.org
F Cozzi, R Annunziata, M Benaglia… - Physical Chemistry …, 2008 - pubs.rsc.org
… This product was prepared by the coupling procedure described above from 6 (0.349 g, 1 mmol) and 4-methoxy-2-methylphenylboronic acid (0.250 g, 1.5 mmol). Purification involved …
Number of citations: 100 pubs.rsc.org
R Pathak, K Vandayar, WAL van Otterlo… - Organic & …, 2004 - pubs.rsc.org
The synthesis of substituted polyaromatic compounds that contain at least four benzene rings fused together in an angular fashion is described. Suzuki coupling of 1-bromo-3,4-…
Number of citations: 49 pubs.rsc.org
MA Martínez-Aguirre, M Flores-Alamo… - Organic & …, 2020 - pubs.rsc.org
… (1R,2R,3S,5R)-(−)-Pinanediol (85 mg, 0.50 mmol) in 4 mL of acetonitrile was added to a solution of 4-methoxy-2-methylphenylboronic acid (83 mg, 0.50 mmol) in 6 mL of water. The …
Number of citations: 10 pubs.rsc.org
M Wetzel, EM Gargano, S Hinsberger… - European journal of …, 2012 - Elsevier
E2 deficiency in elderly people has directly an effect on the skeleton and can lead to osteoporosis. As 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2) catalyses the conversion …
Number of citations: 27 www.sciencedirect.com
AG Fang, JV Mello, NS Finney - Organic Letters, 2003 - ACS Publications
… reagent, followed by Suzuki coupling with 4-methoxy-2-methylphenylboronic acid. Similarly, Negishi … cyclization, and finally Suzuki coupling with 4-methoxy-2-methylphenylboronic acid. …
Number of citations: 55 pubs.acs.org
K Dodo, A Aoyama, T Noguchi-Yachide… - Bioorganic & medicinal …, 2008 - Elsevier
Liver X receptors (LXR), which were originally reported as oxysterol-activated nuclear receptors, were recently found to recognize glucose as a physiological ligand. On this basis, we …
Number of citations: 40 www.sciencedirect.com

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